

Propineb Technical Grade: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: *Propineb*

Cat. No.: *B166679*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Propineb** technical grade. The information herein is compiled to support research, development, and regulatory activities related to this dithiocarbamate fungicide. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental methodologies, based on internationally recognized guidelines, are provided.

General and Chemical Properties

Propineb is a polymeric zinc salt of propylene bis(dithiocarbamate). The technical grade material is a fine, pale yellow powder.^{[1][2][3]} It is practically odorless.^{[1][3]}

Identifier	Value	Source
IUPAC Name	polymeric zinc propylenebis(dithiocarbamate)	[4]
CAS Name	zinc	[3]
CAS Number	12071-83-9	[4][5][6]
Molecular Formula	(C ₅ H ₈ N ₂ S ₄ Zn) _x	[2][4]
Molecular Weight	289.8 g/mol (monomer)	[1][6][7][8]

Physical Properties

The physical characteristics of **Propineb** technical grade are crucial for formulation development and understanding its environmental fate.

Property	Value	Source
Physical State	Solid, powder	[2][5]
Color	White to yellowish	[1][7]
Melting Point	Decomposes above 150-160°C	[1][2][3]
Vapor Pressure	$< 1 \times 10^{-7}$ hPa ($< 1 \times 10^{-5}$ mPa) at 20°C. Due to its polymeric structure, a true vapor pressure cannot be specified as it decomposes before boiling. The measured value is likely that of its decomposition product, propylenethiourea (PTU).	[9]
Density	1.81 g/cm ³ at 23°C	[4][9]

Solubility

Propineb's solubility is a key determinant of its biological availability and environmental mobility.

Solvent	Solubility at 20°C	Source
Water	< 0.01 g/L	[2][9]
n-hexane	< 0.1 g/L	[2]
Toluene	< 0.1 g/L	[2]
Dichloromethane	< 0.1 g/L	[2]
2-propanol	< 0.1 g/L	[9]
Acetone	< 0.1 g/L	[9]
Dimethylformamide (DMF) + Dimethyl sulfoxide (DMSO)	> 200 g/L	[2]

Partition Coefficient and Stability

The octanol-water partition coefficient (Kow) is an indicator of a substance's lipophilicity. The stability of **Propineb** under various environmental conditions is critical for predicting its persistence and degradation pathways.

Parameter	Value	Source
Octanol-Water Partition Coefficient (log Kow)	-0.26 (calculated)	[4]
Hydrolysis Half-life (DT ₅₀) at 22°C	pH 4: ~1 day pH 7: ~1 day pH 9: 2-5 days	[9]
Aqueous Photolysis Half-life (DT ₅₀)	< 1 hour (laboratory conditions)	[9]

Experimental Protocols

The determination of the physicochemical properties of chemical substances is standardized through various international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies applicable to the properties of **Propineb**.

Melting Point/Melting Range (OECD 102)

This guideline describes several methods for determining the melting point of a substance.^[10]^[11] For a powdered substance like **Propineb**, the capillary method is commonly employed.

- Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed.
- Apparatus: Capillary tubes, a heating bath (liquid or metal block) with a calibrated thermometer or a digital melting point apparatus.^[10]
- Procedure:
 - A small amount of the dry **Propineb** technical grade is finely powdered.
 - The powder is packed into a capillary tube to a height of a few millimeters.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The temperature is raised at a controlled rate.
 - The temperatures at which melting begins and is complete are recorded as the melting range. Given that **Propineb** decomposes, the temperature at which decomposition is first observed is noted.^[1]^[2]

Water Solubility (OECD 105)

This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.^[4]^[5]^[12] For **Propineb**, with its very low water solubility, the flask method would be appropriate for determining the upper limit.

- Principle: A sufficient amount of the test substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.^[4]

- Apparatus: A constant temperature water bath, flasks with stoppers, a magnetic or mechanical stirrer, and an analytical instrument (e.g., HPLC, GC) for concentration measurement.
- Procedure:
 - An excess amount of **Propineb** is added to a flask containing purified water.
 - The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
 - The solution is then centrifuged or filtered to remove undissolved particles.
 - The concentration of **Propineb** in the clear aqueous phase is determined. Due to **Propineb**'s structure, analysis is often performed by measuring a degradation product like propylenediamine or by the evolution of carbon disulfide (CS₂).

Partition Coefficient (n-octanol/water) (OECD 107)

The shake flask method is a straightforward approach for determining the octanol-water partition coefficient for substances with log Kow values in the range of -2 to 4.^[6]^[13]

- Principle: The test substance is dissolved in one of the two immiscible phases (n-octanol or water). The two phases are then shaken together until equilibrium is achieved. The concentration of the substance in each phase is then measured.^[3]
- Apparatus: Separatory funnels or centrifuge tubes, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement.
- Procedure:
 - n-octanol and water are mutually saturated before use.
 - A known amount of **Propineb** is dissolved in either the n-octanol or water phase.
 - The two phases are placed in a vessel in known volume ratios and shaken at a constant temperature until equilibrium is reached.

- The phases are separated by centrifugation.
- The concentration of **Propineb** in each phase is determined.
- The partition coefficient (K_{ow}) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Hydrolysis as a Function of pH (OECD 111)

This guideline outlines a procedure to assess the rate of abiotic hydrolysis of chemicals in aqueous buffer solutions at environmentally relevant pH values.[\[1\]](#)[\[2\]](#)[\[7\]](#)

- Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is monitored over time.[\[9\]](#)
- Apparatus: Constant temperature incubator, sterile flasks, pH meter, and an analytical instrument for concentration measurement.
- Procedure:
 - Sterile buffer solutions at pH 4, 7, and 9 are prepared.
 - **Propineb** is added to each buffer solution at a concentration not exceeding half its water solubility.
 - The solutions are incubated in the dark at a constant temperature (e.g., 22°C).
 - Samples are taken at appropriate time intervals and analyzed for the remaining concentration of **Propineb** and the formation of hydrolysis products (e.g., propylenethiourea).
 - The rate of hydrolysis and the half-life (DT_{50}) are calculated.

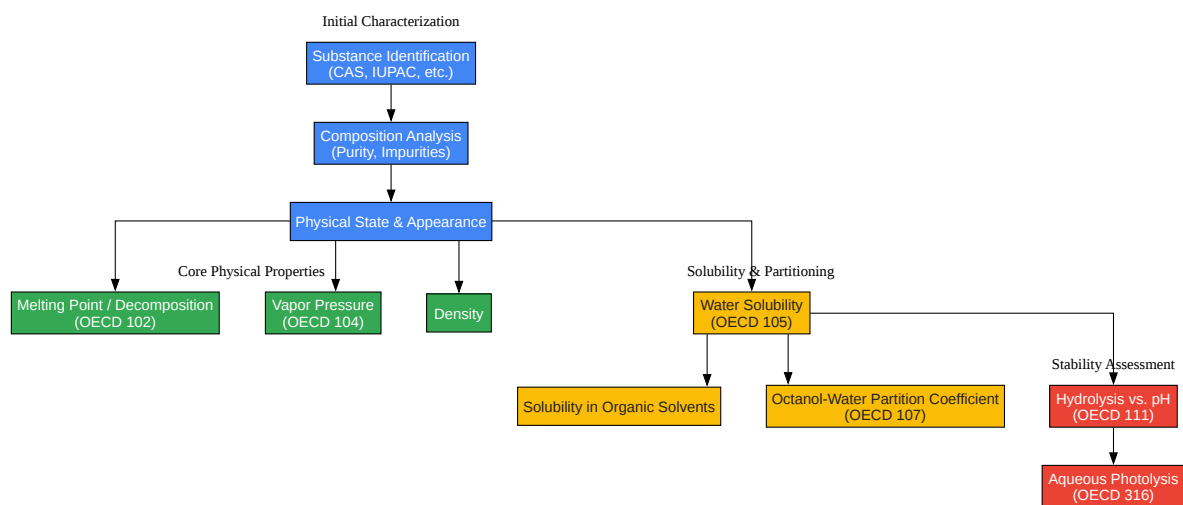
Phototransformation in Water (OECD 316)

This guideline is used to determine the rate of direct photolysis of a chemical in water.[\[14\]](#)

- Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight. The concentration of the test substance is monitored over time, and the rate of degradation is determined. Dark controls are run in parallel to account for non-photolytic degradation.^[15]
- Apparatus: A light source that simulates natural sunlight (e.g., xenon arc lamp), reaction vessels made of quartz or borosilicate glass, a temperature-controlled chamber, and an analytical instrument.
- Procedure:
 - A solution of **Propineb** in purified, air-saturated water is prepared.
 - The solution is placed in the reaction vessels and exposed to the light source.
 - Identical samples are kept in the dark under the same temperature conditions.
 - Samples are withdrawn from both the irradiated and dark control vessels at various time points.
 - The concentration of **Propineb** is measured in each sample.
 - The rate of photolysis and the photolytic half-life (DT_{50}) are calculated by comparing the degradation rates in the light-exposed and dark samples.

Logical Workflow for Physicochemical Assessment

The following diagram illustrates a logical workflow for the physicochemical characterization of a technical grade substance like **Propineb**.



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Physicochemical property assessment workflow.

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